molecular formula C20H14N4O3S B14872585 2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B14872585
M. Wt: 390.4 g/mol
InChI Key: JUXDRJBUHXGWJL-JUBDITTISA-N
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Description

2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

The synthesis of 2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common method includes the visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of N-bromosuccinimide (NBS) and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions . This method is advantageous due to its green chemistry approach, utilizing sustainable irradiation as the power source and water as the solvent.

Chemical Reactions Analysis

2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Scientific Research Applications

2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other thiazolo[3,2-b][1,2,4]triazole derivatives, such as:

The unique structural features and functional groups of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14N4O3S

Molecular Weight

390.4 g/mol

IUPAC Name

(5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-[(4-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H14N4O3S/c1-13-2-4-14(5-3-13)8-11-18-21-20-23(22-18)19(25)17(28-20)12-15-6-9-16(10-7-15)24(26)27/h2-12H,1H3/b11-8+,17-12-

InChI Key

JUXDRJBUHXGWJL-JUBDITTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2

Origin of Product

United States

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